![molecular formula C7H9ClN2S B13170492 3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)
3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole typically involves the reaction of cyclopropylmethyl chloride with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
科学的研究の応用
3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules are explored to understand its potential as a biochemical probe or therapeutic agent.
作用機序
The mechanism of action of 3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar chemical properties but different biological activities.
2,5-Dimethyl-1,3,4-thiadiazole: A related compound with distinct reactivity and applications.
Uniqueness
3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is unique due to its chloromethyl and cyclopropyl groups, which confer specific reactivity and potential for diverse chemical modifications. This makes it a valuable scaffold for the development of new compounds with tailored properties.
特性
分子式 |
C7H9ClN2S |
|---|---|
分子量 |
188.68 g/mol |
IUPAC名 |
3-[[1-(chloromethyl)cyclopropyl]methyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H9ClN2S/c8-5-7(1-2-7)3-6-4-9-11-10-6/h4H,1-3,5H2 |
InChIキー |
PHDIXWPVYOFXGD-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=NSN=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


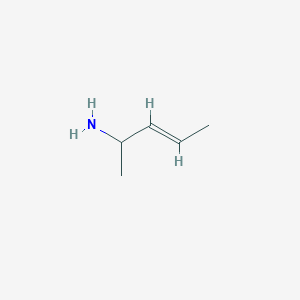
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
![tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
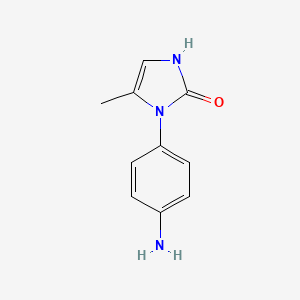
![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

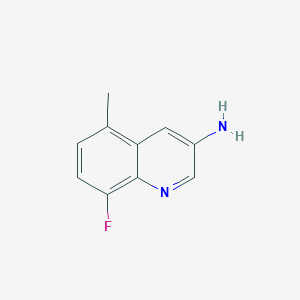
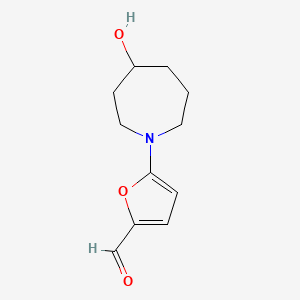
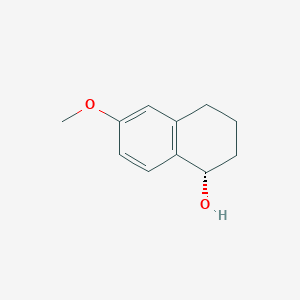
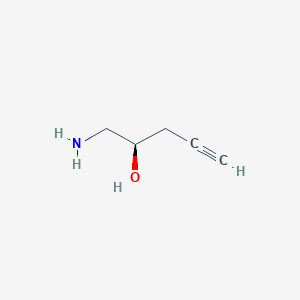
![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)


